![molecular formula C19H23ClN2O4S B2901126 3-chloro-4-methoxy-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide CAS No. 954248-90-9](/img/structure/B2901126.png)
3-chloro-4-methoxy-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide
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Overview
Description
3-chloro-4-methoxy-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. The compound is a sulfonamide derivative that has shown promising results in various studies.
Scientific Research Applications
Antiviral Applications
This compound has shown potential in antiviral research due to its structural similarity to other indole derivatives that have been effective against a variety of RNA and DNA viruses. Indole derivatives like this one can be designed to inhibit viral replication by targeting specific proteins involved in the viral life cycle .
Anti-inflammatory Properties
The indole scaffold is known for its anti-inflammatory properties. As such, this compound could be investigated for its efficacy in reducing inflammation, potentially through the inhibition of pro-inflammatory cytokines or signaling pathways .
Anticancer Research
Compounds with an indole base structure have been found to possess anticancer activities. This particular sulfonamide derivative could be explored for its ability to induce apoptosis or inhibit cell proliferation in various cancer cell lines .
Antimicrobial Activity
The structural features of this compound suggest it may have applications in combating bacterial infections. Its effectiveness could be assessed against a range of pathogenic bacteria, particularly those resistant to current antibiotics .
Antidiabetic Potential
Indole derivatives have been associated with antidiabetic effects, possibly by influencing insulin secretion or sensitivity. This compound could be part of new therapeutic strategies for managing diabetes mellitus .
Antimalarial Effects
Given the biological activity of similar compounds, there is a possibility that this sulfonamide derivative could be used in the development of new antimalarial drugs, targeting the life cycle of Plasmodium species .
Neuroprotective Effects
The phenylmorpholine moiety within its structure suggests that this compound might have neuroprotective properties, potentially useful in the treatment of neurodegenerative diseases by protecting neuronal cells from damage .
Chemical Synthesis Intermediate
Lastly, this compound could serve as an intermediate in the synthesis of more complex molecules, including pharmaceuticals like glyburide, which is used in the treatment of type 2 diabetes .
Mechanism of Action
Target of Action
Related compounds have been reported to stimulate collagen production , suggesting that this compound may also interact with collagen or related proteins.
Mode of Action
It’s worth noting that the compound’s structure suggests it may undergo various organic reactions such as suzuki–miyaura coupling , which involves the formation of carbon-carbon bonds via a palladium-catalyzed process .
Result of Action
The N-substituted sulfonyloxybenzylamines, a group to which this compound belongs, are believed to improve the overall appearance of skin, including reversing skin wrinkles, by stimulating collagen production . This suggests that the compound may have a beneficial effect on skin health and appearance.
properties
IUPAC Name |
3-chloro-4-methoxy-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O4S/c1-25-18-8-7-16(13-17(18)20)27(23,24)21-9-10-22-11-12-26-19(14-22)15-5-3-2-4-6-15/h2-8,13,19,21H,9-12,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWYOFVAILHMQBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCCN2CCOC(C2)C3=CC=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-4-methoxy-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide |
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